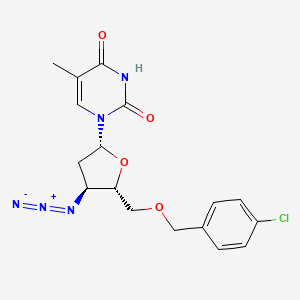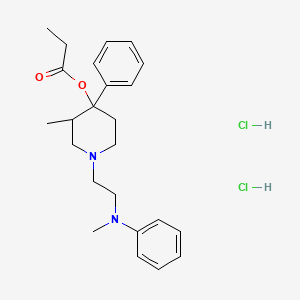
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide is a chemical compound with the molecular formula C14H12N4O2 and a molecular weight of 268.27 g/mol This compound is known for its unique structure, which combines a pyridine ring with a benzoxazine moiety, connected through a hydrazide linkage
Méthodes De Préparation
The synthesis of 4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide typically involves the reaction of 4-pyridinecarboxylic acid hydrazide with 2H-1,4-benzoxazin-3-one under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular pathways involved in oxidative stress, inflammation, and apoptosis .
Comparaison Avec Des Composés Similaires
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide can be compared with other similar compounds, such as:
4-Pyridinecarboxylic acid, 2-(2H-1,4-benzothiazin-3-yl)hydrazide: This compound has a similar structure but contains a benzothiazine moiety instead of a benzoxazine moiety.
4-Pyridinecarboxylic acid hydrazide: This simpler compound lacks the benzoxazine moiety and is commonly used as a precursor in the synthesis of more complex molecules.
The uniqueness of this compound lies in its combination of a pyridine ring and a benzoxazine moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
14598-42-6 |
|---|---|
Formule moléculaire |
C14H12N4O2 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
N'-(2H-1,4-benzoxazin-3-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C14H12N4O2/c19-14(10-5-7-15-8-6-10)18-17-13-9-20-12-4-2-1-3-11(12)16-13/h1-8H,9H2,(H,16,17)(H,18,19) |
Clé InChI |
AWXVWECWSWATNR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC2=CC=CC=C2O1)NNC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


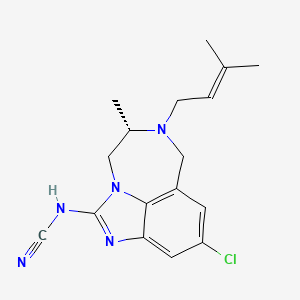
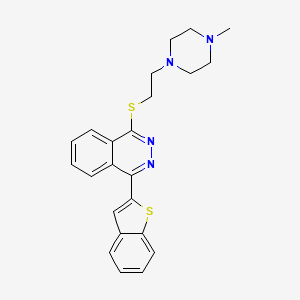

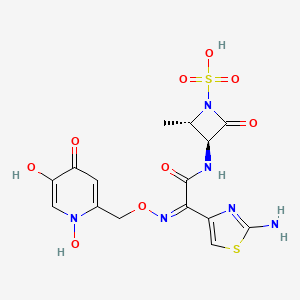

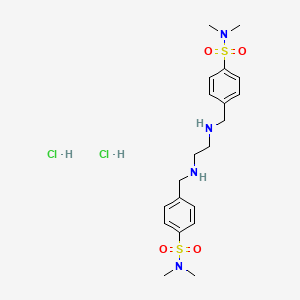
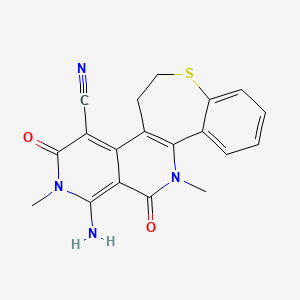
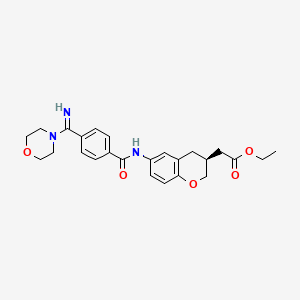


![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12789110.png)
